molecular formula C22H21ClN2O4S B1683812 Vercirnon CAS No. 698394-73-9

Vercirnon

Katalognummer B1683812
CAS-Nummer: 698394-73-9
Molekulargewicht: 444.9 g/mol
InChI-Schlüssel: JRWROCIMSDXGOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vercirnon is a novel, orally active anti-inflammatory agent that targets a chemokine receptor protein implicated in both Crohn’s disease and ulcerative colitis, the two principal forms of Inflammatory Bowel Disease (IBD). It is under investigation in clinical trial NCT01611805 .


Molecular Structure Analysis

The molecular formula of Vercirnon is C22H21ClN2O4S. The average molecular weight is 444.93 g/mol . The structure of the CCR9 receptor in complex with Vercirnon has been reported at a resolution of 2.8 Å .


Physical And Chemical Properties Analysis

Vercirnon has a chemical formula of C22H21ClN2O4S and a molecular weight of 444.93 g/mol .

Wissenschaftliche Forschungsanwendungen

Summary of the Application

Vercirnon is an investigational non-biologic, orally administered CCR9 antagonist . It has been studied for its potential in treating Crohn’s disease, a chronic inflammatory bowel disease .

Methods of Application or Experimental Procedures

In the SHIELD-1 study, a randomized, double-blind, placebo-controlled trial, two doses (500 mg once daily and 500 mg twice daily) of Vercirnon were compared to a placebo over 12 weeks in 608 adult patients with moderately-to-severely active Crohn’s disease . The study included patients who did not respond to tumor necrosis factor-alpha (TNF-a) antagonists and were not adequately controlled with conventional therapy .

Results or Outcomes

Unfortunately, the SHIELD-1 study did not meet its primary endpoint of improvement in clinical response and the key secondary endpoint of clinical remission . The rates of serious adverse events and withdrawals due to adverse events were similar among the treatment groups, but there was a trend for dose-dependent increases in overall adverse event rates .

As of now, Vercirnon is not approved or licensed for use anywhere in the world . The full results from the SHIELD-1 study will be submitted to a forthcoming scientific congress and peer-reviewed scientific journal .

Apart from its application in the treatment of Crohn’s disease, Vercirnon has also been implicated in the treatment of ulcerative colitis, another form of Inflammatory Bowel Disease (IBD) . Here are the details:

Gastroenterology - Treatment of Ulcerative Colitis

Summary of the Application

Ulcerative colitis is a chronic inflammatory bowel disease that causes long-lasting inflammation and ulcers in the digestive tract . Vercirnon, being a chemokine receptor antagonist, targets a protein implicated in both Crohn’s disease and ulcerative colitis .

Methods of Application or Experimental Procedures

The methods of application or experimental procedures for the use of Vercirnon in the treatment of ulcerative colitis would likely be similar to those used in the treatment of Crohn’s disease. This would involve oral administration of the drug, with dosage and duration of treatment determined based on the severity of the disease and the patient’s response to the medication .

Results or Outcomes

Pharmacology - Interaction with Cytochrome P450 Enzymes

Summary of the Application

Vercirnon is a highly potent, orally active, chemokine receptor antagonist . It has been studied for its interactions with certain cytochrome P450 enzymes, which are crucial for drug metabolism .

Methods of Application or Experimental Procedures

The methods of application or experimental procedures for studying Vercirnon’s interaction with cytochrome P450 enzymes would likely involve in vitro assays using liver microsomes or recombinant enzymes . The impact of Vercirnon on the activity of these enzymes would be assessed by measuring the rate of metabolism of specific substrate drugs .

Results or Outcomes

Safety And Hazards

Vercirnon is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Eigenschaften

IUPAC Name

4-tert-butyl-N-[4-chloro-2-(1-oxidopyridin-1-ium-4-carbonyl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4S/c1-22(2,3)16-4-7-18(8-5-16)30(28,29)24-20-9-6-17(23)14-19(20)21(26)15-10-12-25(27)13-11-15/h4-14,24H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWROCIMSDXGOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=[N+](C=C3)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50220135
Record name Vercirnon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50220135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Vercirnon, a small molecule, orally-available drug, is intended to control the inappropriate immune system response underlying IBD by blocking the activity of the CCR9 chemokine receptor. In adults, CCR9 is a highly specific receptor expressed by T cells that migrate selectively to the digestive tract. The trafficking of T cells to the small and large intestine causes persistent inflammation that may result in Crohn's disease or ulcerative colitis - the two principal forms of IBD.
Record name Vercirnon
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15250
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Vercirnon

CAS RN

698394-73-9
Record name Vercirnon
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15250
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vercirnon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50220135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VERCIRNON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWI54OUA12
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 4-tert-butyl-N-(4-chloro-2-isonicotinoylphenyl)benzenesulfonamide (191 g) in dichloromethane (3000 mL) was added m-chloroperbenzoic acid (65%, 146 g) at 0° C., and the mixture was stirred for 30 min. The mixture was warmed to room temperature and stirred for 16 hr. The mixture was cooled to 0° C., 10% aqueous sodium dithionite solution (630 mL) was added, and the mixture was stirred for 30 min and extracted with chloroform. The organic layer was washed with saturated aqueous sodium hydrogen carbonate solution (500 mL) and saturated brine (500 mL). The organic layer was dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and purified by silica gel column chromatography (NH, chloroform) to give the object 4-tert-butyl-N-[4-chloro-2-(1-oxidoisonicotinoyl)phenyl]benzenesulfonamide (181 g, pale-yellow solid).
Name
4-tert-butyl-N-(4-chloro-2-isonicotinoylphenyl)benzenesulfonamide
Quantity
191 g
Type
reactant
Reaction Step One
Quantity
146 g
Type
reactant
Reaction Step One
Quantity
3000 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vercirnon
Reactant of Route 2
Reactant of Route 2
Vercirnon
Reactant of Route 3
Reactant of Route 3
Vercirnon
Reactant of Route 4
Reactant of Route 4
Vercirnon
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Vercirnon
Reactant of Route 6
Reactant of Route 6
Vercirnon

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.